6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;2,2,2-trifluoroacetic acid
CAS No.:
Cat. No.: VC18113544
Molecular Formula: C9H14F3NO4
Molecular Weight: 257.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14F3NO4 |
|---|---|
| Molecular Weight | 257.21 g/mol |
| IUPAC Name | 6-oxa-2-azaspiro[3.4]octan-7-ylmethanol;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C7H13NO2.C2HF3O2/c9-2-6-1-7(5-10-6)3-8-4-7;3-2(4,5)1(6)7/h6,8-9H,1-5H2;(H,6,7) |
| Standard InChI Key | CNIIOZXLJUKANN-UHFFFAOYSA-N |
| Canonical SMILES | C1C(OCC12CNC2)CO.C(=O)(C(F)(F)F)O |
Introduction
Structural and Molecular Characterization
Core Architecture and Functional Groups
The compound features a spiro[3.4]octane core, where a 3-membered oxetane ring is fused to a 4-membered azetidine ring via a shared spiro carbon atom. The 7-ylmethanol substituent introduces a hydroxymethyl group at the 7-position of the spiro system, while the trifluoroacetic acid component acts as a counterion, stabilizing the ammonium species .
Table 1: Key Identifiers and Molecular Properties
The spirocyclic framework imposes significant steric constraints, reducing rotational freedom and enhancing metabolic stability compared to linear analogs. The trifluoroacetate anion contributes to improved solubility in polar organic solvents, facilitating its use in solution-phase reactions .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves a multi-step sequence:
-
Spirocyclic Core Formation: Cyclization of a bis-epoxide or aziridine precursor under basic conditions generates the spiro[3.4]octane skeleton.
-
Methanol Functionalization: Oxidation of a methyl group or nucleophilic substitution introduces the hydroxymethyl moiety .
-
Salt Formation: Treatment with trifluoroacetic acid protonates the azetidine nitrogen, yielding the final TFA salt .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Spirocyclization | NaH, THF, 0°C → rt, 12 h | 45–60% |
| Hydroxymethylation | BH₃·THF, H₂O₂/NaOH | 70–85% |
| TFA Salt Formation | TFA (2 eq), CH₂Cl₂, 0°C → rt, 2 h | >95% |
Industrial-scale production employs continuous flow reactors to optimize cyclization efficiency and minimize byproducts. Purification via recrystallization from ethanol/water mixtures achieves >95% purity, as reported by commercial suppliers .
Chemical Reactivity and Applications
Functional Group Transformations
The compound undergoes selective reactions at distinct sites:
-
Hydroxymethyl Group: Subject to oxidation (e.g., MnO₂ → aldehyde) or esterification (e.g., Ac₂O → acetate).
-
Azetidine Nitrogen: Alkylation or acylation reactions modify the ammonium center, altering solubility and bioactivity .
-
TFA Counterion: Exchange with other acids (e.g., HCl, citric acid) via ion metathesis tailors physicochemical properties .
Pharmaceutical Relevance
Spirocyclic scaffolds are prized in drug design for their ability to:
-
Enhance Target Binding: Preorganized conformations improve complementarity to enzyme active sites.
-
Reduce Metabolic Clearance: Rigid structures resist cytochrome P450-mediated oxidation .
-
Improve Solubility: Polar TFA counterions enhance aqueous dispersibility in formulation .
Notably, analogs of this compound have been investigated as:
-
Kinase Inhibitors: Targeting EGFR and ALK in oncology.
-
Antibacterial Agents: Disrupting cell wall synthesis in Gram-positive pathogens .
| Parameter | Guideline |
|---|---|
| Personal Protection | Nitrile gloves, goggles, fume hood |
| Storage | -20°C, desiccated, under N₂ atmosphere |
| Spill Management | Neutralize with NaHCO₃, absorb with vermiculite |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume